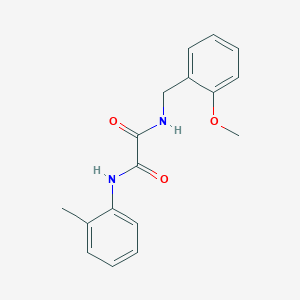

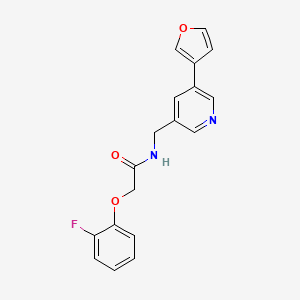

![molecular formula C7H9N5O2 B2875517 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide CAS No. 1008466-88-3](/img/structure/B2875517.png)

5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide” is a compound that belongs to the class of hydrazone derivatives . Hydrazone derivatives are known to exhibit a wide variety of biological activities including anti-microbial . In the heterocyclic moiety, imidazo[1,2-a]pyrimidines are of immense interest for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of “5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide” was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of this compound with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . This process resulted in an 80-92% yield .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the condensation of “5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide” with aromatic aldehydes in ethanol at reflux . This reaction led to the generation of hydrazone derivatives .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide Applications

The compound 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide has various applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Synthesis of Polyfunctional Pyrimidines: The compound serves as a precursor in the synthesis of new polyfunctional pyrimidines. Through the aza-Wittig reaction followed by intramolecular cyclization and a 1,3-prototropic shift, it contributes to the formation of novel pyrimidine derivatives with potential biological activities .

Antibacterial Agent Development: Research indicates that derivatives of this compound exhibit significant antibacterial activity. This is particularly relevant in the development of new antimicrobial agents to combat multi-drug resistant infections .

Biological Activity Profiling: The hydrazone derivatives formed from this compound are known to display a wide range of biological activities, including anticonvulsant, antidepressant, analgesic, antitumor, and anti-inflammatory properties. This makes it a valuable tool for drug discovery and biological activity profiling .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

It’s known that similar hydrazone derivatives interact with their targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Given its antimicrobial activity, it’s likely that it interferes with essential biochemical pathways in microbial organisms, leading to their inhibition or death .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that their action results in the inhibition or death of microbial organisms .

Propiedades

IUPAC Name |

5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)5-1-4-2-9-3-12(4)7(14)10-5/h2-3,5H,1,8H2,(H,10,14)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDOGMHCBKSBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N2C1=CN=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

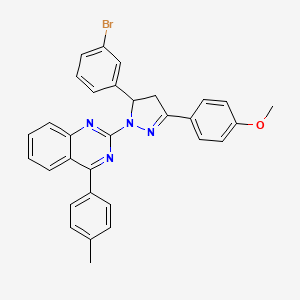

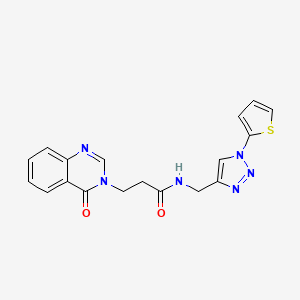

![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2875434.png)

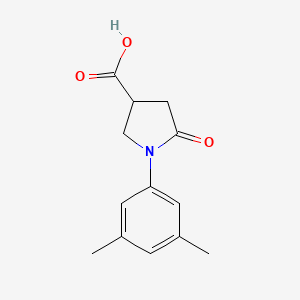

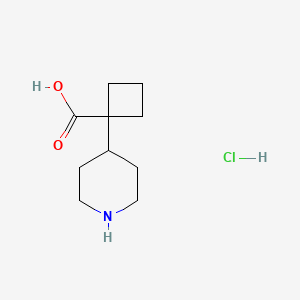

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)

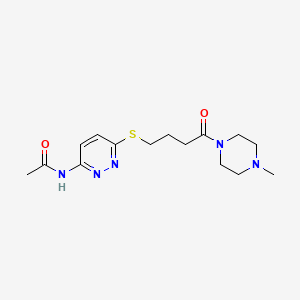

![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)

![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)

![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)

![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)